3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one
Description
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone core (phenylbutenone) substituted with a naphthalen-2-yloxy-anilino moiety. This structural framework imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between substituted anilines and ketones, followed by functional group modifications .
Properties
CAS No. |
919083-20-8 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-naphthalen-2-yloxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C26H21NO2/c1-19(17-25(28)21-10-3-2-4-11-21)27-24-13-7-8-14-26(24)29-23-16-15-20-9-5-6-12-22(20)18-23/h2-18,27H,1H3 |
InChI Key |
DTQIIICPZFJIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.
Coupling with aniline: The naphthalen-2-yloxy intermediate is then coupled with aniline under suitable conditions to form the naphthalen-2-yloxyanilino intermediate.
Condensation with phenylbut-2-en-1-one: Finally, the naphthalen-2-yloxyanilino intermediate is condensed with phenylbut-2-en-1-one to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for understanding reaction mechanisms.
Medicine: The compound’s structural properties may be explored for the development of new pharmaceuticals or as a probe in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs differ in substituents on the anilino group or the aromatic ring. Key structural variations and their implications are summarized below:
| Compound Name | Substituent on Anilino Group | Aromatic Core | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|---|
| 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one | 2-(Naphthalen-2-yloxy) | Phenyl | C₂₆H₂₁NO₂ | 379.45 | Naphthyloxy-anilino group |
| 3-(3-Methylanilino)-1-phenylbut-2-en-1-one | 3-Methyl | Phenyl | C₁₇H₁₇NO | 251.33 | Methyl substitution on anilino |
| 3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one | 2-(2-Chlorophenylsulfanyl) | Phenyl | C₂₂H₁₈ClNOS | 379.90 | Chlorophenylsulfanyl group |
| (2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one | Dimethylamino | Naphthalen-2-yl | C₁₆H₁₇NO | 239.32 | Dimethylamino group, naphthalene core |
| (E)-3-(2-Methylanilino)-1-phenylbut-2-en-1-one | 2-Methyl | Phenyl | C₁₇H₁₇NO | 251.33 | Ortho-methyl substitution |
Key Observations :
- Electron-withdrawing groups (e.g., chlorophenylsulfanyl in ) increase electrophilicity of the enone system, whereas electron-donating groups (e.g., dimethylamino in ) enhance nucleophilic reactivity.
Chemical Reactivity
- Oxidation/Reduction: The target compound’s enone system undergoes selective reduction (e.g., NaBH₄ reduces the ketone to alcohol) or oxidation (e.g., KMnO₄ cleaves the double bond), similar to other chalcones . The naphthyloxy group stabilizes radical intermediates during oxidation, a feature absent in methyl- or chloro-substituted analogs .
- Substitution Reactions: The anilino group participates in nucleophilic substitution, but steric hindrance from the naphthyloxy moiety reduces reactivity compared to less bulky analogs like 3-(3-methylanilino)-1-phenylbut-2-en-1-one .
Insights :
- Higher LogP values in the target compound and chlorophenylsulfanyl analog correlate with lower aqueous solubility but better lipid membrane penetration .
- The naphthyloxy group improves thermal stability compared to methyl-substituted analogs .
Biological Activity
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one, with the chemical formula C26H21NO and a molecular weight of 379.4 g/mol, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a naphthalene moiety linked to an aniline group and a phenylbutenone core. This unique arrangement is believed to contribute to its biological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one against various cancer cell lines. The compound has shown significant cytotoxicity, particularly in:
- Breast Cancer (MCF-7)
- Prostate Cancer (DU-145)
- Bladder Cancer (T24)
The IC50 values for these cell lines indicate potent activity, with values often comparable to established chemotherapeutics.
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
- Oxidative Stress : It has been proposed that the compound may enhance reactive oxygen species (ROS) generation, contributing to oxidative stress in cancer cells, which can lead to cell death.
- Cell Cycle Arrest : Studies suggest that 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one can induce cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation.
Case Studies
A notable study evaluated the effects of this compound on various cancer cell lines and demonstrated its potential as an anticancer agent:
Study Overview
In vitro tests were performed on human-derived cancer cell lines (MCF-7, DU-145, T24), assessing the cytotoxic effects and mechanism of action.
Findings :
- The compound exhibited dose-dependent cytotoxicity.
- Gene expression analysis indicated modulation of pathways related to apoptosis and cell cycle regulation.
Conclusion from Study
The results support the hypothesis that 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one may serve as a promising lead for further development in anticancer therapeutics .
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal model studies to assess therapeutic potential.
- Structure–activity relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
